REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:14][CH3:15])[C:10]=1[CH:11]([CH3:13])[CH3:12])[CH2:6]O.P(Br)(Br)[Br:17].O>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:14][CH3:15])[C:10]=1[CH:11]([CH3:13])[CH3:12])[CH2:6][Br:17]
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Name
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|
Quantity
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12.57 g
|
Type
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reactant
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Smiles
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COC=1C=C(CO)C=C(C1C(C)C)OC
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
|
Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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180 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ether (3×50 mL)
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Type
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WASH
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Details
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The extract was washed with water (20 mL), sat. Na2CO3 (20 mL), water (20 mL) and brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CBr)C=C(C1C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.93 g | |
YIELD: PERCENTYIELD | 91.4% | |
YIELD: CALCULATEDPERCENTYIELD | 175.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |